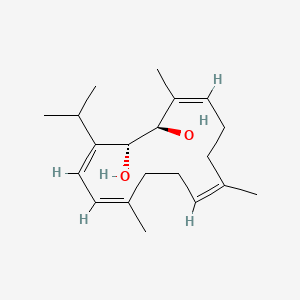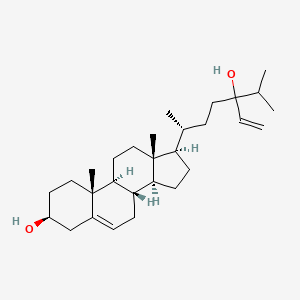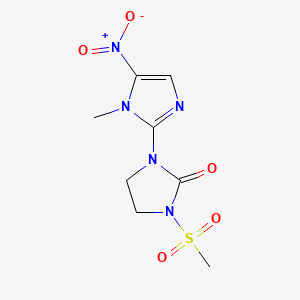![molecular formula C8H15NO3 B1681546 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 733717-87-8](/img/structure/B1681546.png)
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Overview
Description
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid is a selective, orally-active, and competitive gamma-aminobutyric acid B (GABA-B) receptor antagonist. It is known for its ability to inhibit the binding of gamma-aminobutyric acid to the GABA-B receptor, making it a valuable tool in pharmacological research . The compound’s chemical name is (S)-5,5-dimethyl-2-morpholineacetic acid, and it has a molecular formula of C8H15NO3 .
Mechanism of Action
Target of Action
SCH 50911, also known as SCH-50911 or SCH-50911 free base, is a selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
SCH 50911 acts by binding to the GABA B receptor with an IC50 of 1.1 μM . This binding antagonizes the action of GABA at these receptors, thereby inhibiting the normal function of the GABA B receptor . This interaction results in an increase in the electrically-stimulated 3H overflow, indicating an increase in neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by SCH 50911 is the GABAergic pathway. By antagonizing the GABA B receptor, SCH 50911 can affect the normal inhibitory function of GABA in the central nervous system . This can lead to increased neuronal activity and changes in various downstream effects related to GABAergic signaling .
Pharmacokinetics
It is known that sch 50911 is orally active , suggesting that it is well absorbed in the gastrointestinal tract and can reach its target in the central nervous system when administered orally.
Result of Action
The antagonism of the GABA B receptor by SCH 50911 can result in various molecular and cellular effects. For instance, it has been reported that SCH 50911 can act as an anticonvulsant under normal conditions . Additionally, it can induce acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .
Biochemical Analysis
Biochemical Properties
SCH 50911 is a selective GABA B receptor antagonist that interacts with the GABA B receptor, a metabotropic receptor involved in inhibitory neurotransmission. The compound binds competitively to the GABA B receptor, inhibiting its activity. This interaction is crucial for its role in modulating neurotransmitter release and synaptic transmission . SCH 50911 has been shown to counteract the effects of GABA B receptor agonists, such as baclofen, by blocking their inhibitory effects on neurotransmitter release .
Cellular Effects
SCH 50911 influences various cellular processes by modulating GABA B receptor activity. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, SCH 50911 can increase the release of neurotransmitters by inhibiting the GABA B receptor, which normally suppresses neurotransmitter release . This modulation of neurotransmitter release can impact various cellular functions, including synaptic plasticity and neuronal excitability .
Molecular Mechanism
The molecular mechanism of SCH 50911 involves its competitive binding to the GABA B receptor, preventing the receptor from interacting with its natural ligand, GABA. By blocking GABA B receptor activity, SCH 50911 inhibits the downstream signaling pathways that are normally activated by GABA binding. This includes the inhibition of adenylate cyclase activity and the modulation of ion channel activity, which are critical for regulating neurotransmitter release and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SCH 50911 have been studied over various time periods. The compound has been shown to be stable under standard laboratory conditions, with its effects on GABA B receptor activity being consistent over time. Long-term studies have indicated that SCH 50911 can induce acute withdrawal symptoms in GHB-dependent animals, highlighting its potential impact on long-term cellular function .
Dosage Effects in Animal Models
The effects of SCH 50911 vary with different dosages in animal models. In studies involving rodents, SCH 50911 has been shown to abolish absence seizures in a dose-dependent manner. Higher doses of the compound are more effective in inhibiting GABA B receptor activity, but they can also lead to adverse effects such as convulsions in GHB-dependent animals . The therapeutic window for SCH 50911 is therefore critical for its safe and effective use in research.
Metabolic Pathways
SCH 50911 is involved in metabolic pathways related to GABA B receptor activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites can also interact with GABA B receptors, contributing to the overall pharmacological effects of SCH 50911
Transport and Distribution
SCH 50911 is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the brain, SCH 50911 is distributed to different regions, where it interacts with GABA B receptors to exert its effects . The transport of SCH 50911 within cells may involve specific transporters or binding proteins that facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of SCH 50911 is primarily within the synaptic cleft, where it interacts with GABA B receptors on the presynaptic and postsynaptic membranes. This localization is critical for its role in modulating synaptic transmission and neurotransmitter release. SCH 50911 does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid involves the preparation of (S)-5,5-dimethyl-2-morpholineacetic acid. The synthetic route typically includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring structure. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid moiety to the morpholine ring. This is typically done through a series of chemical reactions, including esterification and hydrolysis.
Purification: The final step involves the purification of the compound to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid has several scientific research applications, including:
Pharmacology Research: It is used to study the role of GABA-B receptors in various physiological and pathological processes.
Neuroscience: this compound is used to investigate the effects of GABA-B receptor antagonists on neurotransmitter release and synaptic plasticity.
Medicine: The compound has potential therapeutic applications in treating conditions such as absence seizures and gamma-hydroxybutyrate (GHB) overdose.
Industry: this compound is used in the development of new drugs targeting GABA-B receptors.
Comparison with Similar Compounds
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid is compared with other GABA-B receptor antagonists, such as:
CGP 36742: This compound has a higher affinity for the GABA-B receptor compared to CGP 36742.
CGP 46381: This compound is equipotent with CGP 46381 in certain animal models of absence seizures.
The uniqueness of this compound lies in its high selectivity and potency as a GABA-B receptor antagonist. It has a distinct chemical structure compared to other GABA-B antagonists, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCKMQSPUVYEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO[C@H](CN1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336120 | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733717-87-8, 160415-07-6 | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733717-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH-50911 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733717878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-5,5-Dimethyl-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160415-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-50911 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13OB0KEU61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)




